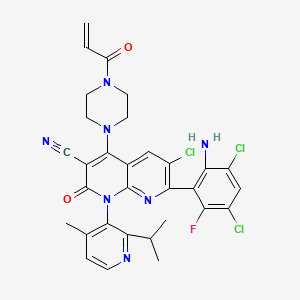![molecular formula C38H73NO3 B12419433 (Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and deuterium atoms
準備方法
The synthesis of (Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide involves several steps, including the introduction of deuterium atoms and the formation of specific stereoisomers. The synthetic routes typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling and stereochemistry. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The amide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide has several scientific research applications:
Chemistry: Used as a model compound to study isotopic effects and reaction mechanisms.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The deuterium atoms may influence the compound’s stability and reactivity, leading to unique biological and chemical properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar compounds include other deuterated analogs and stereoisomers with different isotopic labeling or stereochemistry
特性
分子式 |
C38H73NO3 |
|---|---|
分子量 |
599.0 g/mol |
IUPAC名 |
(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide |
InChI |
InChI=1S/C38H73NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h17-18,31,33,36-37,40-41H,3-16,19-30,32,34-35H2,1-2H3,(H,39,42)/b18-17-,33-31+/t36-,37+/m0/s1/i2D3,4D2,6D2 |
InChIキー |
VJSANVIMIYPTLW-ZAWGKZLXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC/C=C\CCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCC=CCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



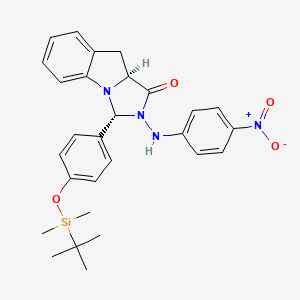


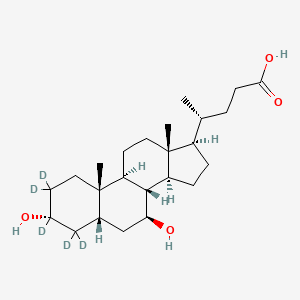
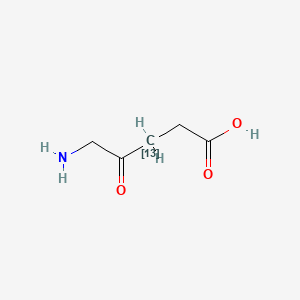
![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)
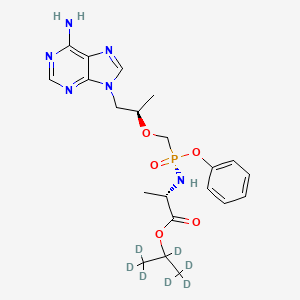
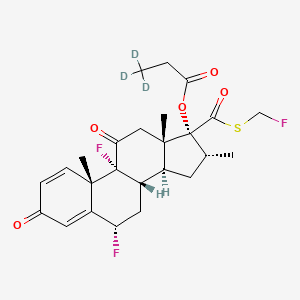
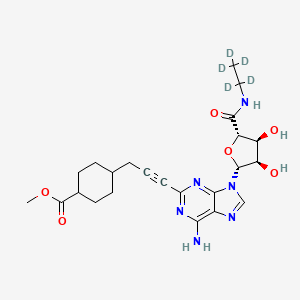

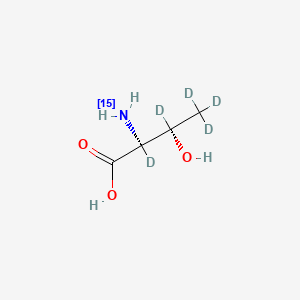
![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
